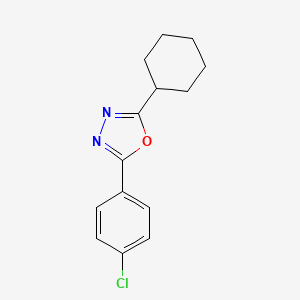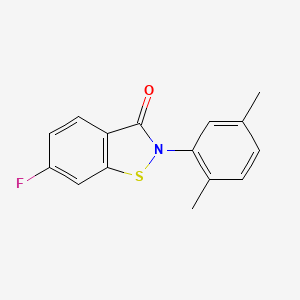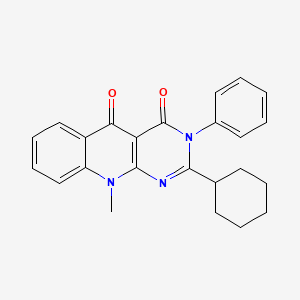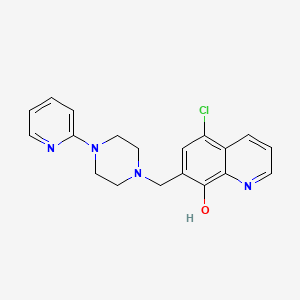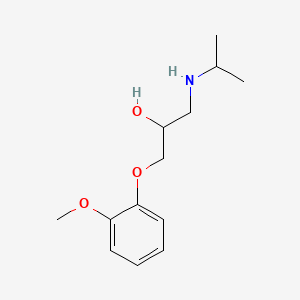
美托洛尔
描述
Moprolol is a beta-blocker used primarily in the treatment of cardiovascular conditions such as hypertension, angina, and arrhythmias. It functions by blocking beta-adrenergic receptors, which helps to reduce heart rate and blood pressure. This compound is known for its selective action on beta-1 receptors, making it effective in managing heart-related conditions without significantly affecting other beta receptors in the body .
科学研究应用
莫普罗洛尔具有广泛的科学研究应用,包括:
化学: 用作研究β受体阻滞剂合成和反应机理的模型化合物。
生物学: 研究其对细胞信号通路和受体相互作用的影响。
医学: 广泛用于临床试验,以评估其治疗心血管疾病的疗效及其潜在的副作用。
作用机制
莫普罗洛尔通过选择性阻断主要位于心脏的β1肾上腺素受体发挥作用。这种抑制减少了儿茶酚胺(肾上腺素和去甲肾上腺素)对这些受体的作用,导致心率和心肌收缩力的下降。 总体效果是血压下降,心脏功能改善 .
生化分析
Biochemical Properties
Moprolol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of Moprolol is with beta-adrenergic receptors, specifically the beta-1-adrenergic receptor. By binding to these receptors, Moprolol inhibits the action of adrenaline and noradrenaline, leading to a decrease in heart rate and myocardial contractility . Additionally, Moprolol undergoes significant first-pass hepatic metabolism, primarily driven by the activity of cytochrome P450 2D6 (CYP2D6) and to a lesser extent by cytochrome P450 3A4 (CYP3A4) .
Cellular Effects
Moprolol exerts various effects on different types of cells and cellular processes. In cardiac cells, Moprolol’s inhibition of beta-1-adrenergic receptors results in decreased cardiac output due to its negative chronotropic (heart rate reducing) and inotropic (contractility reducing) effects . This action helps in managing conditions like hypertension and angina. Furthermore, Moprolol influences cell signaling pathways by blocking the beta-adrenergic signaling cascade, which can impact gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Moprolol involves its selective antagonism of the beta-1-adrenergic receptor. By binding to this receptor, Moprolol prevents the activation of the receptor by endogenous catecholamines such as adrenaline and noradrenaline . This inhibition leads to a reduction in cyclic adenosine monophosphate (cAMP) levels, which in turn decreases the activity of protein kinase A (PKA). The downstream effects include reduced phosphorylation of target proteins involved in cardiac muscle contraction, ultimately leading to decreased heart rate and contractility .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Moprolol can change over time. Moprolol is known to undergo extensive first-pass metabolism, which can affect its stability and bioavailability . Studies have shown that the bioavailability of Moprolol is approximately 50% in normal metabolizers but can approach 100% in poor metabolizers due to genetic variations in CYP2D6 . Long-term studies have indicated that Moprolol maintains its efficacy in reducing heart rate and blood pressure over extended periods, although its pharmacokinetic properties may vary among individuals .
Dosage Effects in Animal Models
The effects of Moprolol vary with different dosages in animal models. In a canine model of chronic obstructive sleep apnea, administration of Moprolol at a dose of 5 mg per kg per day effectively prevented neuronal dendritic remodeling and spine loss induced by chronic hypoxia . High doses of Moprolol can lead to adverse effects such as bradycardia (abnormally slow heart rate) and hypotension (low blood pressure) . These findings highlight the importance of dose optimization to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
Moprolol is metabolized through several pathways, primarily involving cytochrome P450 enzymes. The major metabolic routes include O-demethylation (approximately 65%), alpha-hydroxylation (10%), and N-dealkylation (10%) . These metabolic processes result in the formation of various metabolites, which are subsequently excreted via the kidneys. The activity of CYP2D6 plays a crucial role in determining the rate and extent of Moprolol metabolism, leading to variability in drug response among individuals .
Transport and Distribution
Moprolol is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It has a relatively low protein binding rate of approximately 12%, which allows for efficient distribution throughout the body . Moprolol is primarily distributed to tissues with high blood flow, such as the heart, liver, and kidneys. The drug’s distribution is influenced by its physicochemical properties, including its lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of Moprolol is primarily within the cytoplasm, where it exerts its effects on beta-adrenergic receptors located on the cell membrane . Moprolol does not require specific targeting signals or post-translational modifications for its activity, as its primary mode of action involves binding to membrane-bound receptors. The localization of Moprolol within the cytoplasm allows it to effectively interact with its target receptors and modulate cellular signaling pathways .
准备方法
合成路线和反应条件
莫普罗洛尔的合成涉及多个步骤,从对溴苯酚在钯催化剂和膦配体的存在下与甲基乙烯基醚反应开始,形成4-(2-甲氧基乙烯基)苯酚。 然后使用钯碳催化剂对该中间体进行氢化,得到目标产物 4-(2-甲氧基乙基)苯酚 。 另一种方法涉及使用脂肪酶催化的动力学拆分来制备对映体富集的莫普罗洛尔,然后进一步加工以达到所需的旋光纯度 .
工业生产方法
莫普罗洛尔的工业生产通常遵循上述合成路线,重点优化反应条件,以确保高产率和纯度。 该过程涉及使用易得的原料和催化剂,使其适合大规模生产 .
化学反应分析
反应类型
莫普罗洛尔经历多种类型的化学反应,包括:
还原: 涉及去除氧或添加氢,通常导致形成还原衍生物。
常用试剂和条件
在莫普罗洛尔的反应中常用的试剂包括钯催化剂、膦配体和用于氢化反应的氢气。 反应条件通常涉及控制温度和压力,以确保最佳的反应速率和产物产率 .
形成的主要产物
莫普罗洛尔反应形成的主要产物包括羟基化衍生物、该化合物的还原形式以及各种取代类似物。 这些产物通常以其增强的药理特性和对β肾上腺素受体的选择性改善而著称 .
相似化合物的比较
类似化合物
莫普罗洛尔经常与其他β受体阻滞剂(如阿替洛尔、普萘洛尔和美托洛尔)进行比较。 这些化合物具有类似的作用机制,但在对β受体的选择性和药代动力学特性方面有所不同 .
独特性
莫普罗洛尔的独特性在于其对β1受体的高度选择性,从而最大程度地减少了其对肺和其他组织中发现的β2受体的影响。 这种选择性降低了支气管收缩等副作用的风险,使莫普罗洛尔成为呼吸道疾病患者的首选 .
属性
IUPAC Name |
1-(2-methoxyphenoxy)-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-10(2)14-8-11(15)9-17-13-7-5-4-6-12(13)16-3/h4-7,10-11,14-15H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTFGCDECFPSQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27058-84-0 (mono-hydrochloride) | |
| Record name | Moprolol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005741220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00863612 | |
| Record name | (+/-)-Moprolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5741-22-0 | |
| Record name | (±)-Moprolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5741-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Moprolol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005741220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-Moprolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Moprolol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.777 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOPROLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A94HCH4225 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Moprolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041935 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B1676654.png)
![Methyl 4-[3-[2-(4-acetamidophenyl)sulfanylacetyl]-2,5-dimethylpyrrol-1-yl]benzoate](/img/structure/B1676656.png)
![1-{4-[4-(1,3-Benzodioxol-5-ylcarbonyl)piperazin-1-yl]phenyl}ethanone](/img/structure/B1676658.png)
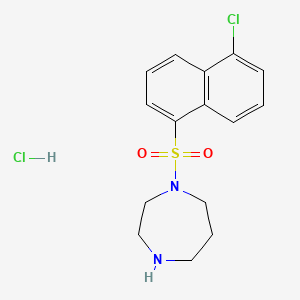

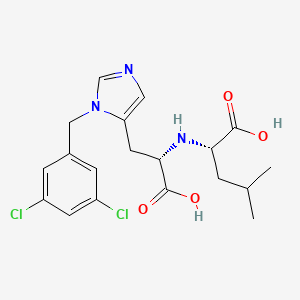
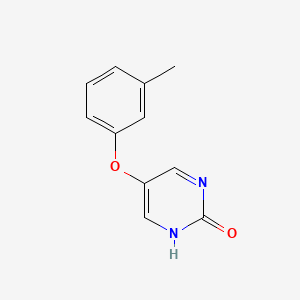
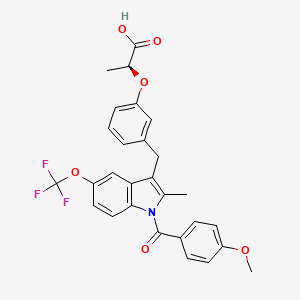
![(6E)-4-methyl-6-[5-(2-methylphenyl)-1,2-dihydropyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B1676671.png)
![3-[(4-Methylphenyl)methylsulfanyl]-1-phenyl-1,2,4-triazole](/img/structure/B1676672.png)
